Rehmaglutin D
Overview
Description
Rehmaglutin D is an iridoid glycoside compound isolated from the dried root of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its various pharmacological activities, including anti-inflammatory and immunomodulatory properties .
Mechanism of Action
Target of Action
Rehmaglutin D, an iridoid compound, has been found to exhibit significant activity against certain targets. It has been reported to show strong antibacterial properties, with activity similar to chloramphenicol against E. coli . .
Mode of Action
For instance, they may bind to bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
Iridoids are known to interact with various biochemical pathways, often exerting antioxidant, anti-inflammatory, and antimicrobial effects
Pharmacokinetics
A study on rehmanniae radix, a plant source of this compound, suggests that its ingredients are widely distributed after administration
Result of Action
It has been reported to exhibit antibacterial activity, suggesting that it may lead to bacterial death or growth inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions: Rehmaglutin D can be synthesized from the known iridoid glycoside catalpol. The synthetic route involves several steps, including chlorination and subsequent derivatization to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the dried root of Rehmannia glutinosa. The extraction process includes solvent extraction, purification, and isolation of the compound using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Rehmaglutin D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Rehmaglutin D has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their derivatives.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and immune disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
- Rehmaglutin A
- Rehmaglutin B
- Rehmaglutin C
- Rehmaionoside C
Comparison: Rehmaglutin D is unique among its analogs due to its specific chlorinated structure, which contributes to its distinct pharmacological properties. While other rehmaglutins also exhibit anti-inflammatory activities, this compound has shown a higher potency in certain biological assays .
Properties
IUPAC Name |
(1R,4S,5R,6S,7R,11S)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZRLVSQPBQNQB-FJYMVOSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C3C1C(C(C3(CO2)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@H]3[C@@H]1[C@@H]([C@H]([C@]3(CO2)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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